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Abstract

Isavuconazonium sulfate, marketed as Cresemba®, is a second-generation, broad-spectrum
triazole antifungal agent administered as a water-soluble prodrug.[1] Following administration,
it is rapidly and completely converted by plasma esterases to its active moiety, isavuconazole.
[2] Isavuconazole exhibits potent activity against a wide range of fungal pathogens, including
Aspergillus species and the Mucorales, by inhibiting the fungal cytochrome P450 enzyme
lanosterol 14-alpha-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[3]
This technical guide provides a comprehensive overview of the discovery, synthesis, and key
guantitative data related to isavuconazonium sulfate, intended for professionals in the field of
drug development and research.

Discovery and Development

Isavuconazonium was developed to address the limitations of existing antifungal therapies,
particularly the poor solubility of the active isavuconazole molecule. The addition of a water-
soluble prodrug moiety allows for both intravenous and oral administration without the need for
a cyclodextrin vehicle, which has been associated with nephrotoxicity.[4] The development
program for isavuconazonium sulfate included extensive preclinical and clinical evaluations,
culminating in the pivotal Phase 3 SECURE and VITAL trials. These studies demonstrated the
non-inferiority of isavuconazole to voriconazole for the treatment of invasive aspergillosis and
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provided crucial efficacy and safety data for its use against mucormycosis and other rare
invasive fungal diseases.[5][6]

Mechanism of Action

Isavuconazonium sulfate is a prodrug that is rapidly hydrolyzed by plasma esterases to the
active antifungal agent, isavuconazole. Isavuconazole exerts its therapeutic effect by inhibiting
the fungal enzyme lanosterol 14-a-demethylase, a key component of the ergosterol
biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane,
analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, isavuconazole
compromises the integrity and function of the fungal cell membrane, leading to cell growth
inhibition and death.

Isavuconazonium Sulfate
(Prodrug)

Lanosterol 14-a-demethylase R
(Fungal CYPS51)
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Figure 1: Mechanism of action of isavuconazonium sulfate.

Chemical Synthesis

The synthesis of isavuconazonium sulfate is a multi-step process that involves the initial
synthesis of the active pharmaceutical ingredient, isavuconazole, followed by its conversion to

the water-soluble prodrug.

Synthesis of Isavuconazole

A common synthetic route to isavuconazole involves the reaction of (2R,3R)-3-(2,5-
difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide with 2-bromo-4'-
cyanoacetophenone.[7]
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Figure 2: General workflow for the synthesis of isavuconazole.

Synthesis of Isavuconazonium Sulfate

The conversion of isavuconazole to its prodrug, isavuconazonium sulfate, is a critical step to
enhance its water solubility. A representative synthetic scheme is depicted below.

Click to download full resolution via product page

Figure 3: General synthetic pathway for isavuconazonium sulfate.

Experimental Protocols

Synthesis of Isavuconazole

Procedure:

e Charge a round bottom flask with ethanol (250 ml), (2R,3R)-3-(2,5-difluorophenyl)-3-

hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide (25.0 gm), and 4-cyanophenacy!
bromide (18.4 gm) under stirring.[8]
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e Heat the reaction mixture to 70 °C.[8]

o After completion of the reaction (monitored by a suitable chromatographic technique),
remove the solvent under vacuum distillation.[8]

e Add water (250 ml) and ethyl acetate (350 ml) to the reaction mass.[8]
 Stir the mixture and adjust the pH to 7.0-7.5 using a 10% solution of sodium bicarbonate.[8]

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield crude isavuconazole.

» Purify the crude product by a suitable method, such as column chromatography or
recrystallization, to obtain pure isavuconazole.

Synthesis of Boc-Protected Isavuconazonium lodide

Procedure:

» Dissolve Isavuconazole (20 g) and [N-methyl-N-3((tert-
butoxycarbonylmethylamino)acetoxymethyl)pyridine-2-ylJcarbamic acid 1-chloro-ethyl ester
(24.7 g) in acetonitrile (200 ml).[1]

e Add potassium iodide (9.9 g) to the reaction mixture.[1]
 Stir the reaction mixture at 47-50°C for 10-13 hours.[1]

e Cool the reaction mixture to room temperature and filter through a celite bed, washing with
acetonitrile.[1]

o Concentrate the residue under reduced pressure to give the crude solid product.[1]

» Purify the crude product by column chromatography to obtain the pure iodide form (yield:
36.5 g).[1]

Synthesis of Isavuconazonium lodide Hydrochloride

Procedure:
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 Dissolve |-[[N-methyl-N-3-[(t-butoxycarbonylmethylamino)acetoxymethyl]pyridin-2-yl]
carbamoyloxy]ethyl-I-[(2R,3R)-2-(2,5-difluorophenyl)-2-hydroxy-3-[4-(4-cyanophenyl) thiazol-
2-yllbutyl]-IH-[I ,2,4]-triazo-4-ium iodide (36.5 g) in ethyl acetate (600 ml).[1]

e Cool the reaction mixture to -5to 0 °C.[1]

e Add ethyl acetate hydrochloride (150 ml) solution to the reaction mixture.[1]

 Stir the reaction mixture for 4-5 hours at room temperature.[1]

« Filter the reaction mixture and wash the obtained solid residue with ethyl acetate.[1]

e Dry the solid under vacuum at room temperature for 20-24 hours to give the final product
(yield: 32.0 g).[1]

Synthesis of Isavuconazonium Sulfate

Procedure:

o Dissolve isavuconazonium bromide hydrobromide in a mixture of demineralized water and
isopropyl acetate at 0-5°C.[7]

e Add an aqueous solution of sulfuric acid (25% w/w) and stir the reaction mixture.[7]
» Separate the phases and discard the organic phase.[7]

» To the agueous phase containing isavuconazonium bisulfate, add ammonium sulfate and stir
until dissolution.[7]

e Wash the agueous phase with isopropy! acetate.[7]

e Add a larger quantity of ammonium sulfate to the aqueous phase, followed by THF, and stir.

[7]

o Separate the phases and process the organic phase to precipitate isavuconazonium
sulfate, which is then filtered, washed, and dried.
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Antifungal Susceptibility Testing (CLSI M38-A2 Broth
Microdilution Method)

Procedure:

Antifungal Agent Preparation: Prepare stock solutions of isavuconazole in a suitable solvent
and make serial dilutions in RPMI 1640 medium.

e Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate from a fresh
culture on a suitable agar medium. Adjust the turbidity of the suspension to match a 0.5
McFarland standard.[9]

¢ Inoculation: Inoculate microtiter plates containing the serially diluted antifungal agent with the
standardized fungal suspension.[9]

¢ Incubation: Incubate the plates at a specified temperature and duration (e.g., 35°C for 48
hours for Aspergillus spp.).[10]

o Reading of Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest
concentration of the antifungal agent that causes complete inhibition of visible growth.[10]

Quantitative Data
In Vitro Antifungal Activity

The in vitro activity of isavuconazole has been extensively evaluated against a wide range of
fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC)
data for isavuconazole against key fungal species.

Table 1: Isavuconazole MIC Distribution for Aspergillus Species (CLSI Method)[10]
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Aspergillus
Species Complex

MIC Range (pg/mL)  MIC50 (pg/mL) MIC90 (pg/mL)

A. fumigatus <0.015->16 0.5 1
A. flavus <0.015-2 0.5 1
A. niger 0.12 ->16 1 2
A. terreus <0.015-4 0.5 1

Table 2: Isavuconazole MIC Distribution for Aspergillus Species (EUCAST Method)[9]

Aspergillus
) MIC Range (pg/mL)  MIC50 (pg/mL) MIC90 (pg/mL)
Species
A. fumigatus 0.125-4 1 1
A. flavus 0.25-2 1 1
A. niger 0.5->8 2 4
A. terreus 0.125-2 0.5 1

Pharmacokinetic Properties

Isavuconazole exhibits favorable pharmacokinetic properties, including high oral bioavailability

and a long terminal half-life, allowing for once-daily dosing.

Table 3: Pharmacokinetic Parameters of Isavuconazole in Healthy Volunteers[11][12]
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Parameter Value
Bioavailability ~98%

Tmax (oral) 1.5- 2.0 hours
Terminal Half-life (t1/2) 56 - 135 hours
Volume of Distribution (Vd) 155-542 L
Total Systemic Clearance (CL) 19-411L/h
Protein Binding >99%

Clinical Efficacy

The efficacy of isavuconazole has been demonstrated in large-scale clinical trials.

Table 4: Key Efficacy Outcomes from the SECURE Trial (Isavuconazole vs. Voriconazole for

Invasive Aspergillosis)[5][13]

Isavuconazole Voriconazole Adjusted
Outcome .

(n=258) (n=258) Difference (95% CI)
All-Cause Mortality

18.6% 20.2% -1.0% (-7.8 10 5.7)
(Day 42, ITT)
Overall Response
(End of Therapy, 35.0% 36.4% -

mITT)

Table 5: Key Efficacy Outcomes from the VITAL Trial (Isavuconazole for Mucormycosis)[6][14]
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Outcome (Day 42) Isavuconazole (n=37)

All-Cause Mortality 35%

Overall Response (Partial or Complete) 11% (Partial)

Stable Disease 43%

Progressive Disease 3%
Conclusion

Isavuconazonium sulfate represents a significant advancement in the treatment of invasive
fungal infections. Its development as a water-soluble prodrug has overcome the solubility
challenges of the active isavuconazole moiety, providing a valuable therapeutic option with a
broad spectrum of activity and a favorable pharmacokinetic and safety profile. The synthetic
pathways and experimental data presented in this guide offer a comprehensive resource for
researchers and professionals in the field of antifungal drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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